molecular formula C13H12N6O B14805155 4,7-Dihydro-6-(1-methylethyl)-7-oxo-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

4,7-Dihydro-6-(1-methylethyl)-7-oxo-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B14805155
M. Wt: 268.27 g/mol
InChI Key: PRSSPDYMRMFUDK-UHFFFAOYSA-N
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Description

4,7-Dihydro-6-(1-methylethyl)-7-oxo-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4,7-Dihydro-6-(1-methylethyl)-7-oxo-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share similar structural features but differ in their specific substituents and biological activities. 4,7-Dihydro-6-(1-methylethyl)-7-oxo-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

7-oxo-6-propan-2-yl-5-(1H-pyrazol-4-yl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C13H12N6O/c1-7(2)10-11(9-4-15-16-5-9)18-12-8(3-14)6-17-19(12)13(10)20/h4-7,17H,1-2H3,(H,15,16)

InChI Key

PRSSPDYMRMFUDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CNN=C3

Origin of Product

United States

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